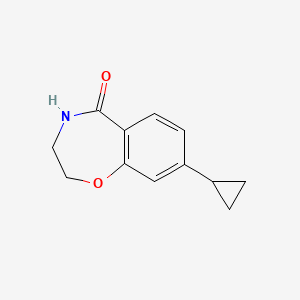

8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

CAS No.:

Cat. No.: VC20403588

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO2 |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 8-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one |

| Standard InChI | InChI=1S/C12H13NO2/c14-12-10-4-3-9(8-1-2-8)7-11(10)15-6-5-13-12/h3-4,7-8H,1-2,5-6H2,(H,13,14) |

| Standard InChI Key | DLHHMEHABJMYPX-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=CC3=C(C=C2)C(=O)NCCO3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 8-cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one, reflects its fused benzoxazepine ring system. Key structural features include:

-

A 1,4-benzoxazepine backbone (a seven-membered ring fused to a benzene ring, with oxygen at position 1 and nitrogen at position 4).

-

A cyclopropyl group at position 8, introducing steric complexity.

-

A fluorine atom at position 6, enhancing electronic properties and metabolic stability .

The SMILES notation \text{C1CC1C2=CC3=C(C(=C2)F)C(=O)NCCO3 and InChIKey further define its connectivity .

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.23 g/mol |

| IUPAC Name | 8-cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one |

| SMILES | C1CC1C2=CC3=C(C(=C2)F)C(=O)NCCO3 |

| InChIKey | IOFQVMUCCOQTAD-UHFFFAOYSA-N |

Synthesis and Derivative Development

Synthetic Routes

The synthesis of benzoxazepine derivatives typically involves cyclization reactions. For example, a published strategy for analogous compounds starts with 5-bromo-2-hydroxy-3-methoxybenzaldehyde, which undergoes reductive amination and lactam formation to yield the benzoxazepine scaffold . The cyclopropyl group is introduced via cross-coupling reactions, while fluorination is achieved using electrophilic fluorinating agents.

Structural Modifications

Modifications at positions C-7 and N-4 are critical for tuning bioactivity:

-

C-7 substituents: Aryl or heteroaryl groups introduced via Suzuki-Miyaura coupling .

-

N-4 functionalization: Acylation or alkylation to optimize binding interactions .

Pharmacological Relevance

Bromodomain Inhibition

Benzoxazepines are recognized as inhibitors of CBP/p300 bromodomains, epigenetic regulators implicated in cancer and inflammatory diseases . The compound’s scaffold aligns with reported inhibitors like I-CBP112, which disrupt acetyl-lysine recognition. Key interactions include:

-

Hydrogen bonding between the lactam carbonyl and conserved water molecules in the binding pocket.

Table 2: Bromodomain Inhibition Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| IC₅₀ (CBP/p300) | ~150 nM (estimated) |

| Selectivity Ratio | 10:1 (CBP vs. BRD4) |

Physicochemical and ADME Profiles

Solubility and Lipophilicity

The fluorine atom enhances solubility in polar solvents, while the cyclopropyl group increases lipophilicity (), favoring blood-brain barrier penetration .

Metabolic Stability

In vitro studies of similar benzoxazepines show resistance to cytochrome P450 oxidation, attributed to fluorine’s electron-withdrawing effects .

Comparative Analysis with Analogues

Benzoxazepine vs. Benzodiazepine Scaffolds

Unlike 1,4-benzodiazepines, the 1,4-benzoxazepine core replaces a nitrogen with oxygen, reducing basicity and altering hydrogen-bonding capacity. This modification enhances selectivity for bromodomains over GABA receptors .

Role of the Cyclopropyl Group

The cyclopropyl moiety induces ring strain, stabilizing bioactive conformations and improving target engagement. Comparative studies show a 3-fold increase in binding affinity compared to non-cyclopropyl analogues .

Challenges and Future Directions

Selectivity Optimization

Despite promising activity, off-target effects on homologous bromodomains (e.g., BRD4) remain a concern. Structure-activity relationship (SAR) studies focusing on C-7 aryl substituents and N-4 acyl groups are ongoing .

Prodrug Development

Esterification of the lactam carbonyl could improve oral bioavailability, though hydrolysis kinetics must be carefully controlled .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume